4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE
Description
This compound is a benzamide derivative featuring a 4-chlorophenyl group linked to an imidazo[1,2-a]pyridine-substituted phenyl ring. The imidazo[1,2-a]pyridine moiety is substituted with a methyl group at the 8-position, distinguishing it from other analogs. Its molecular formula is C21H16ClN3O (calculated based on structural analogs in ), with a molecular weight of approximately 376.83 g/mol.
Properties
IUPAC Name |
4-chloro-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O/c1-14-3-2-12-25-13-19(24-20(14)25)15-6-10-18(11-7-15)23-21(26)16-4-8-17(22)9-5-16/h2-13H,1H3,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUDGGNSIMEVOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of 8-methylimidazo[1,2-a]pyridine: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and methyl ketones.
Substitution Reaction: The 8-methylimidazo[1,2-a]pyridine is then subjected to a substitution reaction with 4-chlorobenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide derivative.
Industrial production methods may involve optimized reaction conditions, such as the use of specific solvents, catalysts, and temperature control to enhance yield and purity.
Chemical Reactions Analysis
4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and controlled temperatures.
Scientific Research Applications
Cancer Therapeutics
Research indicates that 4-chloro-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide acts as an inhibitor of mitotic kinesin CENP-E, a protein critical for cell division. Inhibiting CENP-E can lead to cell cycle arrest and apoptosis in cancer cells, making this compound a candidate for cancer therapies targeting rapidly dividing cells .
Cellular Proliferation Studies
The compound has been evaluated for its effects on cellular proliferation in various cancer cell lines. Studies show that it effectively reduces the proliferation rate of certain tumor cells, suggesting its potential utility in developing anti-cancer drugs .
Targeted Drug Delivery
The unique structure of this compound allows it to be modified for targeted drug delivery systems. By attaching it to nanoparticles or liposomes, researchers aim to enhance the specificity and reduce side effects associated with conventional chemotherapy .
Case Study 1: Inhibition of CENP-E
A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to this compound showed significant inhibition of CENP-E activity in vitro. The results indicated a dose-dependent response in various cancer cell lines, with IC50 values suggesting potent anti-proliferative effects .
Case Study 2: Drug Delivery Mechanism
In a recent study exploring drug delivery mechanisms, researchers encapsulated this compound within lipid nanoparticles. The results showed enhanced bioavailability and targeted delivery to tumor sites in mouse models, significantly improving therapeutic outcomes compared to free drug administration .
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(4-{8-METHYLIMIDAZO[1,2-A]PYRIDIN-2-YL}PHENYL)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Structural Variations
The following table summarizes key structural analogs and their differences:
Key Observations:
Halogen Substitution: The target compound’s 4-Cl substituent is replaced with 4-Br in ’s analog, which increases molecular weight by ~30 g/mol due to bromine’s higher atomic mass. Halogen substitution influences electronic properties and binding affinity in drug-receptor interactions .
Heterocycle Modifications :
- The imidazo[1,2-a]pyridine core in the target compound is replaced with imidazo[1,2-a]pyrimidine in , altering ring size (6-membered pyridine → 7-membered pyrimidine). This change may affect π-π stacking interactions in biological targets .
Substituent Position :
- The 8-methyl group on the imidazo[1,2-a]pyridine in the target compound contrasts with the 7-methyl group in ’s brominated analog. Positional isomerism can significantly impact pharmacokinetics and metabolic stability .
’s 4-methoxy-2-nitro substituent combines electron-donating (methoxy) and electron-withdrawing (nitro) groups, creating a polarized structure with distinct reactivity .
Biological Activity
4-Chloro-N-(4-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure incorporating a chlorobenzene ring, an imidazo[1,2-a]pyridine moiety, and a benzamide functional group. The presence of these structural elements contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The sulfonamide group can inhibit various enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Signal Transduction Modulation : The imidazo[1,2-a]pyridine moiety may interact with receptors and influence signal transduction pathways critical for cell proliferation and survival.
Antitumor Activity
Several studies have investigated the antitumor potential of benzamide derivatives, including this compound. For instance:
- Case Study 1 : A study demonstrated that related compounds exhibited moderate to high potency as RET kinase inhibitors in cancer therapy. The presence of the imidazo[1,2-a]pyridine structure was crucial for this activity, suggesting that this compound may also possess similar antitumor properties due to its structural analogies .
Antimicrobial Activity
Benzamides are known for their antimicrobial properties. Research indicates that compounds with similar structures can exhibit antibacterial effects:
- Case Study 2 : A series of novel benzamide derivatives were evaluated for their antibacterial activity against various pathogens. The results showed significant inhibition of bacterial growth, which may extend to this compound due to its structural similarities .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of benzamide derivatives. Key findings include:
| Compound | Structural Feature | Biological Activity |
|---|---|---|
| This compound | Chlorine substitution | Potential enzyme inhibitor |
| Other Benzamides | Varying substituents | Differing potency against cancer cells |
Research Findings
Research on this compound has highlighted several important findings:
- In Vitro Studies : In vitro assays demonstrated that related compounds inhibited cell proliferation in various cancer cell lines.
- Mechanistic Insights : Molecular dynamics simulations suggested that these compounds interact with target proteins primarily through hydrophobic interactions and some hydrogen bonding .
- Clinical Relevance : Early-phase clinical studies have indicated promising results for benzamide derivatives in treating certain cancers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
